

An In-depth Technical Guide to the Physical and Chemical Properties of Aspochracin

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspochracin is a cyclotripeptide mycotoxin produced by the fungus Aspergillus ochraceus. First isolated and characterized in 1969, it has demonstrated notable insecticidal activity. This technical guide provides a comprehensive overview of the physical and chemical properties of **Aspochracin**, detailing its structural features, spectroscopic data, and the experimental protocols for its isolation and characterization. This document is intended to serve as a valuable resource for researchers in natural product chemistry, entomology, and drug development.

Chemical and Physical Properties

Aspochracin is a pale-yellow powder with a molecular formula of $C_{23}H_{36}N_4O_4$ and a molecular weight of 432.56 g/mol .[1] It is a non-proteogenic cyclic tripeptide composed of N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine, with the ornithine cyclized through its δ-amino group rather than the α-amino group.[1] The α-amino group of the ornithine residue is acylated with an octa-2,4,6-trienoic acid side chain.[1] The presence of this conjugated triene system is crucial for its insecticidal bioactivity.[2]

Tabulated Physical and Chemical Data



Property	Value	Reference	
Molecular Formula	C23H36N4O4	[1]	
Molecular Weight	432.56 g/mol	[1]	
Appearance	Pale-yellow powder	[3]	
Melting Point	127-129 °C	Myokei et al., 1969	
Optical Rotation	$[\alpha]D^{25} = -89.5^{\circ}$ (c 1.0, methanol)	Myokei et al., 1969	
Solubility	Soluble in ethanol, methanol, DMF, DMSO	[1]	
CAS Number	22029-09-0	[1]	

Spectroscopic Data

The ultraviolet-visible spectrum of **Aspochracin** in methanol shows a characteristic absorption maximum, which is attributed to the conjugated triene system in the octatrienoic acid side chain.

Solvent	λmax (nm)	Reference
Methanol	302	Myokei et al., 1969

The infrared spectrum of **Aspochracin** reveals characteristic absorption bands corresponding to its functional groups. The spectrum was recorded as a Nujol mull.



Wavenumber (cm ⁻¹)	Assignment	Reference
3300	N-H stretching	Myokei et al., 1969
1740	C=O stretching (ester/lactone)	Myokei et al., 1969
1640, 1620, 1600	C=C stretching (conjugated triene) and C=O stretching (amide)	Myokei et al., 1969
1540	N-H bending (amide II)	Myokei et al., 1969

The ¹H NMR spectrum of **Aspochracin** provides detailed information about the structure of the molecule. The following data was recorded in CDCl₃ at 100 MHz.



Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Reference
~7.2	m	Olefinic protons	Myokei et al., 1969	
~6.0	m	Olefinic protons	Myokei et al., 1969	_
~5.7	d	Olefinic proton	Myokei et al., 1969	_
4.65	q	7.0	α-H (N-Me-Ala)	Myokei et al., 1969
4.35	m	α-H (Orn)	Myokei et al., 1969	
3.95	d	9.5	α-H (N-Me-Val)	Myokei et al., 1969
3.40	m	δ-CH2 (Orn)	Myokei et al., 1969	
2.90	S	N-CH₃ (N-Me- Ala)	Myokei et al., 1969	_
2.80	S	N-CH₃ (N-Me- Val)	Myokei et al., 1969	_
2.20	m	β-H (N-Me-Val)	Myokei et al., 1969	_
1.80	m	β, γ-CH ₂ (Orn)	Myokei et al., 1969	_
1.35	d	7.0	β-CH₃ (N-Me- Ala)	Myokei et al., 1969
1.00	d	6.5	y-CH₃ (N-Me- Val)	Myokei et al., 1969



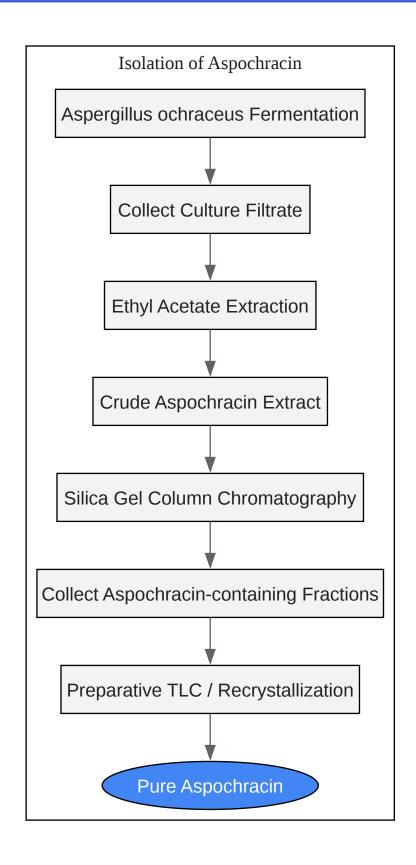
0.90 d	d	6.5	у-СН₃ (N-Me-	Myokei et al.,
	u		Val)	1969

Experimental Protocols Isolation of Aspochracin

The following protocol for the isolation of **Aspochracin** is based on the original method described by Myokei et al. (1969).

- Fermentation: Aspergillus ochraceus is cultured in a suitable liquid medium. The culture filtrate is collected after a sufficient incubation period.
- Extraction: The culture filtrate is extracted with an organic solvent such as ethyl acetate.
- Chromatography: The crude extract is subjected to silica gel column chromatography.
- Purification: Further purification is achieved through techniques such as preparative thinlayer chromatography or recrystallization to yield pure **Aspochracin**.





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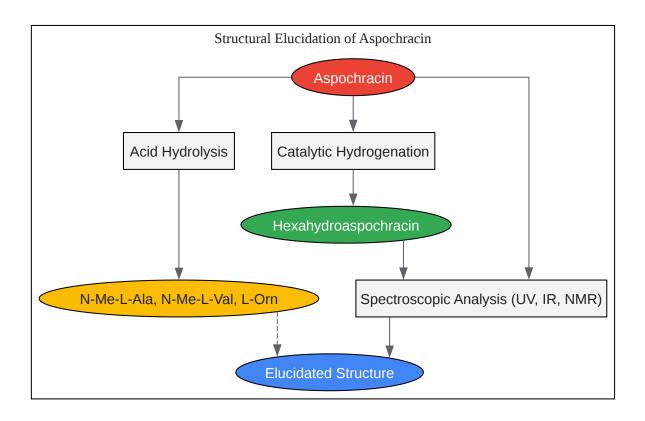
Isolation workflow for Aspochracin.



Structural Elucidation

The structure of **Aspochracin** was determined through a combination of chemical degradation and spectroscopic analysis.

- Acid Hydrolysis: Complete acid hydrolysis of Aspochracin yields its constituent amino acids: N-methyl-L-alanine, N-methyl-L-valine, and L-ornithine. These are identified by comparison with authentic samples using techniques like paper chromatography.
- Hydrogenation: Catalytic hydrogenation of Aspochracin saturates the double bonds in the
 octatrienoic acid side chain, yielding hexahydroaspochracin. This derivative is instrumental
 in simplifying the NMR spectrum for structural analysis of the cyclic peptide core.
- Spectroscopic Analysis: The structures of both Aspochracin and its hydrogenated derivative are confirmed using UV-Vis, IR, and NMR spectroscopy.





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Logical workflow for the structural elucidation of **Aspochracin**.

Biological Activity and Signaling Pathways

Aspochracin exhibits significant insecticidal activity against various insect species. The minimal concentration for causing paralysis in silkworm and fall webworm larvae by injection is reported to be 17 μ g/g.[3] The insecticidal properties are directly linked to the unsaturated octatrienoic acid side chain, as its hydrogenated derivative, hexahydroaspochracin, shows a complete loss of this activity.[2]

The precise molecular mechanism of action and the specific signaling pathways targeted by **Aspochracin** in insects have not been extensively elucidated in the available literature. Further research is required to identify the specific cellular targets and downstream signaling cascades affected by this mycotoxin, which could pave the way for the development of novel bioinsecticides.

Conclusion

Aspochracin remains a molecule of interest due to its unique cyclic peptide structure and potent insecticidal properties. This technical guide consolidates the foundational physical and chemical data on **Aspochracin**, providing researchers with a solid baseline for future investigations. The detailed experimental protocols for its isolation and characterization can serve as a practical guide for its re-isolation and further study. Future research should focus on elucidating its mechanism of action and exploring its potential for agricultural applications.

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